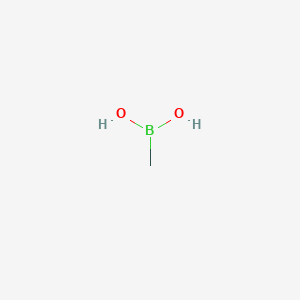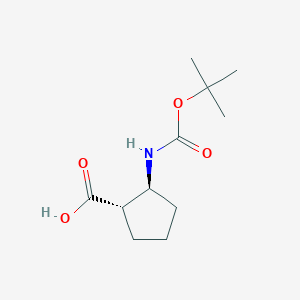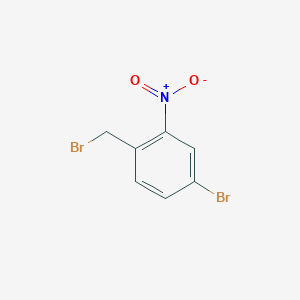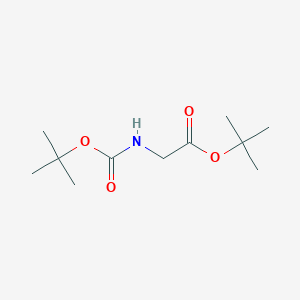
2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is a pharmaceutical intermediate . It is used for the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid as a fluorinated synthon .
Synthesis Analysis
The synthesis of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid involves a method specifically developed for large-scale preparation . The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions .Molecular Structure Analysis
The molecular structure of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is represented by the Inchi Code: 1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid include the formation of a Ni (II) complex with glycine Schiff base, followed by alkylation with CF3–CH2–I under basic conditions .Physical And Chemical Properties Analysis
The physical form of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is a white to yellow solid . It has a molecular weight of 233.19 .Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.
Asymmetric Synthesis
The compound has been used in the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid . Asymmetric synthesis is a method used to preferentially form one enantiomer over the other, which is crucial in the development of pharmaceuticals.
Fluorinated Synthon
It is used for the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid as a fluorinated synthon . Fluorinated synthons are used in the synthesis of fluorinated compounds, which have applications in pharmaceuticals due to their unique properties.
Synthesis of Trifluoromethylated Hydrindenes
The compound has been employed in the synthesis of trifluoromethylated hydrindenes . Trifluoromethylated hydrindenes are a type of organic compound that can be used in various chemical reactions.
Bioisostere of Leucine
Enantiomerically pure derivatives of 2-amino-4,4,4-trifluoro-3-phenylbutanoic acid are in great demand as a bioisostere of leucine moiety in drug design . A bioisostere is a compound resulting from the exchange of an atom or of a group of atoms with an atom or a group of atoms having similar physical or chemical properties.
Large-Scale Synthesis
A method has been developed specifically for large-scale (>150 g) preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid . Large-scale synthesis is crucial for the production of pharmaceuticals and other chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid are currently unknown. The compound is a derivative of amino acids, suggesting it may interact with biological systems in a similar manner to other amino acids .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid are currently unknown . Given its structural similarity to other amino acids, it may be involved in protein synthesis or other amino acid-related pathways.
properties
IUPAC Name |
2-amino-4,4,4-trifluoro-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFBWJOBUKKGCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)



![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)





